Cetearyl alcohol

Description

Properties

IUPAC Name |

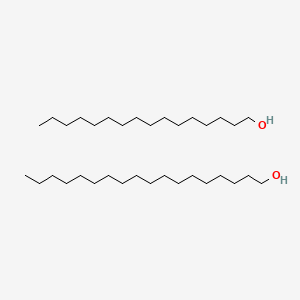

hexadecan-1-ol;octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O.C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h19H,2-18H2,1H3;17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHWBODXJBSFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy white solid with a mild soapy odor. Floats on water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alcohols, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

greater than 480 °F at 760 mmHg (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 270 °F (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.81 at 77 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67762-27-0, 8005-44-5 | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cetostearyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

127 °F (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Synthesis and Characterization of Cetearyl Alcohol for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetearyl alcohol, a ubiquitous ingredient in pharmaceutical and cosmetic formulations, is a fatty alcohol mixture primarily composed of cetyl alcohol (C16) and stearyl alcohol (C18). Its prevalence in research and development, particularly in topical drug delivery systems and as a critical excipient, necessitates a thorough understanding of its synthesis and characterization. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on laboratory-scale methodologies. Furthermore, it details the essential analytical techniques for its characterization, ensuring purity, identity, and batch-to-batch consistency. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and structured data for easy reference.

Introduction

This compound is a white, waxy solid at room temperature, valued for its emollient, emulsifying, and thickening properties.[1][2] It is derived from natural sources, such as palm and coconut oil, or synthesized from petrochemical feedstocks.[3] In research applications, particularly in the formulation of creams, lotions, and ointments, this compound functions as a stabilizer, viscosity modifier, and co-emulsifier.[3][4] The precise ratio of cetyl to stearyl alcohol can influence the final product's physical properties, including its melting point and texture. Therefore, reliable synthesis and rigorous characterization are paramount for reproducible research outcomes.

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reduction of a corresponding mixture of fatty acids or their esters. For research applications, this typically involves a two-step process: esterification of a fatty acid mixture followed by catalytic hydrogenation. A novel and more sustainable approach utilizing fermentation is also emerging.

Synthesis via Esterification and Catalytic Hydrogenation

This traditional and widely used method involves the conversion of a mixture of palmitic (C16) and stearic (C18) acids to their corresponding methyl esters, followed by high-pressure hydrogenation to yield this compound.

Step 1: Esterification of Palmitic and Stearic Acids

-

Reactants: A pre-determined molar ratio of palmitic acid and stearic acid (e.g., 70:30 or 50:50, depending on the desired final composition of this compound), methanol, and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst like Amberlyst 15).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the fatty acid mixture in an excess of methanol.

-

Add the acid catalyst (e.g., 1-2% w/w of the fatty acids).

-

Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane or diethyl ether) and water to separate the methyl esters.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude fatty acid methyl ester mixture.

-

Step 2: Hydrogenation of Fatty Acid Methyl Esters

-

Reactants: The synthesized fatty acid methyl ester mixture, a hydrogenation catalyst (e.g., copper chromite, Ru-Sn/Al₂O₃, or Cu-Al-Ba), and high-purity hydrogen gas.

-

Procedure:

-

Place the fatty acid methyl ester mixture and the catalyst (e.g., 3% w/w of the esters) into a high-pressure autoclave equipped with a stirrer.

-

Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 MPa).

-

Heat the reactor to the target temperature (e.g., 240°C) while stirring.

-

Maintain these conditions for several hours, monitoring the reaction by observing the drop in hydrogen pressure.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting product is crude this compound, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

Biosynthesis via Fermentation

A novel and sustainable approach for producing this compound involves fermentation using genetically engineered E. coli. This method utilizes glucose as the primary carbon source, offering an environmentally friendly alternative to traditional chemical synthesis.

-

Microorganism: A metabolically engineered strain of E. coli with enhanced hydrocarbon production pathways.

-

Culture Medium: A modified M9 medium supplemented with 2% glucose as the sole carbon source.

-

Procedure:

-

Cultivate the engineered E. coli strain in a shake flask culture. To enhance solubility and minimize evaporation of the product, an overlay of 10% dodecane can be used.

-

For larger-scale production, employ a fed-batch cultivation strategy in a bioreactor (e.g., 5 L) to achieve high cell density.

-

Monitor and control fermentation parameters such as pH, temperature, and dissolved oxygen.

-

The extracellularly produced this compound can be extracted from the culture medium.

-

Analyze the product using standard analytical techniques like HPLC and GC-FID/GC-MS.

-

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and composition of the synthesized this compound. A combination of physical, chemical, and spectroscopic methods is employed.

Physical and Chemical Characterization

These methods provide fundamental information about the physical properties and chemical purity of the synthesized product.

| Parameter | Typical Value/Range | Test Method Reference |

| Melting Point | 49 - 58 °C | USP <741> |

| Acid Value | Not more than 2 | USP <401> |

| Iodine Value | Not more than 4 | USP <401> |

| Saponification Value | Not more than 2.0 | ChemBK |

| Hydroxyl Value | 208 - 228 | USP <401> |

-

Melting Point Determination:

-

Use a standard melting point apparatus.

-

Place a small, dry sample of the synthesized this compound in a capillary tube.

-

Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the material.

-

-

Hydroxyl Value Determination:

-

Accurately weigh approximately 2 g of the this compound into a glass-stoppered flask.

-

Add 2 mL of pyridine and 10 mL of toluene.

-

Add 10.0 mL of a freshly prepared solution of acetyl chloride in toluene (1:9 v/v).

-

Stopper the flask and heat in a water bath at 60-65°C for 20 minutes.

-

Add 25 mL of water, re-stopper, and shake vigorously to hydrolyze the excess acetyl chloride.

-

Add 0.5 mL of phenolphthalein indicator and titrate with 1 N sodium hydroxide until a permanent pink endpoint is reached.

-

Perform a blank determination using the same procedure without the sample.

-

Calculate the hydroxyl value using the appropriate formula.

-

Spectroscopic and Chromatographic Characterization

These techniques provide detailed information about the molecular structure and composition of the this compound.

GC is the primary method for determining the ratio of cetyl alcohol to stearyl alcohol in the mixture.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for fatty alcohol analysis (e.g., 10% liquid phase G2 on support S1A or a fused-silica capillary column coated with phase G7).

-

Sample Preparation:

-

Assay Preparation: Dissolve 100 mg of the synthesized this compound in 10.0 mL of dehydrated alcohol.

-

System Suitability Solution: Prepare a solution containing known concentrations of USP Cetyl Alcohol RS and USP Stearyl Alcohol RS (e.g., 5 mg/mL each) in alcohol.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Temperatures:

-

Injector: ~275°C

-

Detector: ~250°C

-

Column: Isothermal at ~205°C or a temperature program.

-

-

-

Procedure:

-

Inject the system suitability solution to verify the resolution between the cetyl and stearyl alcohol peaks (resolution should be not less than 4.0).

-

Inject the assay preparation.

-

Identify the peaks corresponding to cetyl and stearyl alcohol by comparing their retention times with those of the standards.

-

Calculate the percentage of each alcohol by area normalization. The sum of cetyl and stearyl alcohol should be not less than 90.0%.

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation of Spectrum:

-

A broad, strong absorption band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.

-

Strong C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region.

-

A strong C-O stretching vibration will appear around 1000-1100 cm⁻¹.

-

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the fatty alcohols.

-

¹H NMR:

-

A triplet at approximately 3.65 ppm corresponds to the protons on the carbon adjacent to the hydroxyl group (-CH₂-OH).

-

A multiplet around 1.6 ppm is due to the protons on the β-carbon (-CH₂-CH₂-OH).

-

A large signal around 1.2-1.4 ppm represents the methylene protons of the long alkyl chains.

-

A triplet at approximately 0.9 ppm corresponds to the terminal methyl group (-CH₃).

-

The hydroxyl proton (-OH) signal can appear as a broad singlet and its chemical shift is variable depending on concentration and solvent.

-

-

¹³C NMR:

-

The carbon atom attached to the hydroxyl group (-CH₂-OH) will appear in the downfield region, typically around 60-65 ppm.

-

The other carbon signals of the alkyl chains will appear in the upfield region.

-

Visualization of Workflows and Pathways

Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of Cetearyl Alcohol Blends

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetearyl alcohol, a ubiquitous ingredient in pharmaceutical and cosmetic formulations, is not a single entity but rather a blend of cetyl and stearyl alcohols.[1][2] This white, waxy solid is prized for its versatility as an emulsifier, thickener, emollient, and stabilizer in a wide array of products, from topical creams and lotions to hair conditioners and ointments.[3][4][5] Its efficacy is often enhanced when blended with other excipients, such as non-ionic surfactants, to form complex structures that dictate the final product's stability, texture, and performance.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its blends. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate formulation development and optimization.

Core Physicochemical Properties of this compound

This compound's functional characteristics are rooted in its chemical nature as a fatty alcohol. The long hydrocarbon chains of its primary components, cetyl (C16) and stearyl (C18) alcohols, impart lipophilic properties, while the terminal hydroxyl group provides a degree of hydrophilicity. This amphiphilic nature allows it to act as a co-emulsifier, reducing interfacial tension between oil and water phases and contributing to the formation of stable emulsions.

The ratio of cetyl to stearyl alcohol in the blend can vary, with common commercial grades including 70:30, 50:50, and 30:70 ratios. This ratio influences the blend's melting point and crystalline structure, which in turn affects the viscosity and stability of the final formulation.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that specific values can vary depending on the cetyl-to-stearyl alcohol ratio and the presence of other components in a blend.

| Property | Value | References |

| Appearance | White to off-white waxy solid, flakes, or pellets | |

| Melting Point | 49-59 °C | |

| Boiling Point | ~344 °C (decomposes) | |

| Density | ~0.8-0.9 g/cm³ | |

| Solubility | Insoluble in water; Soluble in oils, ethanol, and isopropanol | |

| HLB Value | ~15.5 (for oil-in-water emulsions) |

The Role of Blends in Modulating Physicochemical Properties

The true utility of this compound in formulation science is realized when it is blended with other excipients, particularly surfactants. These blends are capable of forming highly organized structures, most notably lamellar gel networks (LGNs), which are fundamental to the stability and rheology of many semi-solid dosage forms.

This compound and Polysorbate 60 Blends

A common and effective blend is this compound with polysorbate 60, a non-ionic surfactant. This combination is often referred to as emulsifying wax NF. The blend is a complete emulsification system, capable of forming stable oil-in-water emulsions without the need for additional emulsifiers.

| Property | Value (for this compound & Polysorbate 60 blend) | References |

| Appearance | White waxy flakes | |

| Melting Point | 50-54 °C | |

| pH (3% solution) | 5.5-7.0 | |

| HLB Value | 12-13 |

This compound and Ceteareth-20 Blends

Another widely used blend combines this compound with ceteareth-20, a polyoxyethylene ether of this compound. This blend is also a potent oil-in-water emulsifier known for creating stable emulsions with a desirable feel. It is particularly noted for its high electrolyte tolerance and stability across a wide pH range.

| Property | Value (for this compound & Ceteareth-20 blend) | References |

| Appearance | White flakes with a bland odor | |

| Melting Point | ~50 °C | |

| HLB Value | ~15 |

Lamellar Gel Network (LGN) Formation and Emulsion Stability

The "self-bodying" action of this compound blends, which leads to increased viscosity and emulsion stability, is attributed to the formation of a viscoelastic lamellar gel network within the continuous phase of the emulsion.

This network is formed by bilayers of the fatty alcohol and surfactant molecules that arrange themselves into ordered, crystalline structures. These lamellae entrap water molecules, effectively immobilizing the continuous phase and creating a stable, semi-solid structure. The stability and consistency of these systems are highly dependent on the swelling capacity of this lamellar α-crystalline gel phase.

Below is a diagram illustrating the simplified formation of a lamellar gel network.

References

A Technical Guide to the Natural Sources and Extraction of Cetostearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetostearyl alcohol, a critical excipient in pharmaceutical and cosmetic formulations, is a blend of cetyl and stearyl alcohols. This guide provides a comprehensive overview of its natural sourcing, primarily from vegetable oils, and the chemical processes involved in its extraction and production. Detailed methodologies for laboratory-scale extraction and purification are presented, alongside quantitative data on the composition of primary feedstocks. Furthermore, this document illustrates the key chemical pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the manufacturing process.

Natural Sources of Cetostearyl Alcohol

Cetostearyl alcohol is predominantly derived from the fatty acids found in natural, renewable resources, particularly vegetable oils. The primary feedstocks are coconut oil and palm oil, owing to their high content of palmitic acid (C16) and stearic acid (C18), the precursors to cetyl and stearyl alcohol, respectively.[1] Animal fats can also be a source, though their use is less common in the pharmaceutical and cosmetic industries.

Composition of Primary Vegetable Oil Sources

The suitability of a vegetable oil as a source for cetostearyl alcohol is determined by its fatty acid profile. Coconut and palm oil are rich in the necessary C16 and C18 saturated fatty acids.

Table 1: Fatty Acid Composition of Coconut Oil

| Fatty Acid | Carbon Chain | Percentage (%) |

| Lauric Acid | C12:0 | 45 - 52 |

| Myristic Acid | C14:0 | 16 - 21 |

| Palmitic Acid | C16:0 | 7.5 - 10 |

| Stearic Acid | C18:0 | 2 - 4 |

| Oleic Acid | C18:1 | 5 - 8 |

| Other | - | < 10 |

Table 2: Fatty Acid Composition of Palm Oil

| Fatty Acid | Carbon Chain | Percentage (%) |

| Palmitic Acid | C16:0 | 44 |

| Stearic Acid | C18:0 | 5 |

| Oleic Acid | C18:1 | 39 |

| Linoleic Acid | C18:2 | 10 |

| Other | - | 2 |

Extraction and Production Methodology

The industrial production of cetostearyl alcohol from vegetable oils is a two-step process:

-

Hydrolysis or Transesterification: The triglycerides in the raw oil are broken down to yield free fatty acids or fatty acid methyl esters (FAMEs).

-

Catalytic Hydrogenation: The resulting fatty acids or FAMEs are then reduced to their corresponding fatty alcohols.

Experimental Protocol: Saponification of Vegetable Oil (Laboratory Scale)

This protocol details the base-catalyzed hydrolysis (saponification) of coconut or palm oil to yield a mixture of fatty acid salts, which can then be acidified to produce free fatty acids.

Materials:

-

100 g Coconut or Palm Oil

-

250 mL of 20% (w/v) Sodium Hydroxide (NaOH) solution

-

500 mL Beaker

-

Stirring rod

-

Hot plate

-

Saturated Sodium Chloride (NaCl) solution

-

Dilute Hydrochloric Acid (HCl)

-

Litmus paper

-

Büchner funnel and filter paper

Procedure:

-

Weigh 100 g of the chosen vegetable oil into a 500 mL beaker.

-

Gently warm the oil on a hot plate to approximately 80-90°C.

-

Slowly and carefully add 250 mL of the 20% NaOH solution to the warm oil while stirring continuously. Caution: This reaction is exothermic and the mixture may splash.

-

Continue heating and stirring the mixture for 30-45 minutes until the saponification is complete, indicated by the formation of a homogenous, thick paste (soap).

-

To precipitate the soap, add 150 mL of a saturated NaCl solution and stir thoroughly. This process is known as "salting out".

-

Allow the mixture to cool. The soap will solidify and float on top of the aqueous layer containing glycerol and excess NaOH.

-

Separate the solid soap from the liquid by filtration using a Büchner funnel.

-

Wash the soap cake with cold distilled water to remove any remaining glycerol and NaCl.

-

To obtain the free fatty acids, dissolve the soap in hot water and acidify the solution with dilute HCl until it is acidic to litmus paper. The fatty acids will precipitate out of the solution.

-

Cool the mixture and collect the precipitated fatty acids by filtration. Wash the fatty acid cake with cold water to remove any residual salts and acid.

-

Dry the fatty acids in a desiccator.

Catalytic Hydrogenation of Fatty Acids

The mixture of palmitic and stearic acids is then converted to cetyl and stearyl alcohols via catalytic hydrogenation. This process involves reacting the fatty acids with hydrogen gas at high temperature and pressure in the presence of a metal catalyst.

Experimental Protocol: Hydrogenation of Stearic Acid (Laboratory Scale)

This protocol provides a method for the hydrogenation of stearic acid to stearyl alcohol. A similar procedure can be adapted for palmitic acid.

Materials:

-

Stearic Acid

-

Palladium on Carbon (Pd/C) catalyst (5%)

-

High-pressure autoclave reactor

-

Ethanol (solvent)

-

Hydrogen gas source

Procedure:

-

Place a known amount of stearic acid (e.g., 10 g) and a catalytic amount of 5% Pd/C (e.g., 0.5 g) into the high-pressure autoclave.

-

Add a suitable solvent such as ethanol to dissolve the stearic acid.

-

Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reactor to the target temperature (e.g., 150-250°C) while stirring.

-

Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake to gauge the reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The resulting solution contains stearyl alcohol, which can be isolated by evaporating the solvent.

Purification of Cetostearyl Alcohol

The crude cetostearyl alcohol obtained from hydrogenation contains unreacted fatty acids, esters, and other byproducts. Purification is typically achieved through fractional distillation under reduced pressure to separate the C16 and C18 alcohols from other components.

Experimental Protocol: Purification by Recrystallization (Laboratory Scale)

For laboratory-scale purification, recrystallization can be an effective method.

Materials:

-

Crude Cetostearyl Alcohol

-

Acetone (or another suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude cetostearyl alcohol in a minimal amount of hot acetone in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce crystallization of the cetostearyl alcohol.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

-

Dry the purified cetostearyl alcohol crystals in a vacuum oven.

Quantitative Analysis

The composition and purity of the final cetostearyl alcohol product are typically determined by gas chromatography (GC) coupled with a flame ionization detector (FID).

Table 3: Typical Composition of Pharmaceutical Grade Cetostearyl Alcohol

| Component | Carbon Chain | Percentage (%) |

| Cetyl Alcohol | C16 | 25 - 35 |

| Stearyl Alcohol | C18 | 65 - 75 |

| Other Fatty Alcohols | - | < 4 |

Conclusion

The production of cetostearyl alcohol from natural sources is a well-established industrial process rooted in the principles of oleochemistry. By leveraging the rich fatty acid content of vegetable oils like coconut and palm oil, a high-purity product essential for numerous pharmaceutical and cosmetic applications can be reliably manufactured. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals in drug development, enabling better comprehension of this vital excipient's provenance and synthesis.

References

The Core Mechanism of Cetearyl Alcohol in Stabilizing Oil-in-Water Emulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetearyl alcohol, a mixture of cetyl and stearyl alcohols, is a ubiquitous ingredient in pharmaceutical and cosmetic oil-in-water (O/W) emulsions. Its primary role extends beyond simple thickening; it is a critical stabilizer that ensures the long-term integrity and elegant feel of these formulations. This technical guide delves into the core mechanisms by which this compound imparts stability to O/W emulsions. The principal mechanism involves the formation of a viscoelastic lamellar gel network in the continuous aqueous phase. This network, composed of crystalline bilayers of this compound and a primary emulsifier, entraps water and oil droplets, thereby preventing coalescence and phase separation. This guide will explore the intricate molecular interactions and structural arrangements responsible for this stabilization, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying processes.

Introduction

Oil-in-water (O/W) emulsions are thermodynamically unstable systems prone to destabilization through processes such as creaming, flocculation, and coalescence. The inclusion of this compound as a co-emulsifier and stabilizer is a widely adopted strategy to enhance the kinetic stability of these formulations.[1] this compound, a fatty alcohol, does not function as a primary emulsifier but works synergistically with them to create a robust stabilizing structure within the emulsion.[2] Its efficacy is attributed to its ability to form a highly ordered, three-dimensional network in the external phase, which significantly increases viscosity and provides a physical barrier to droplet movement and coalescence.[3]

Core Stabilization Mechanisms

The stabilizing action of this compound in O/W emulsions is a multi-faceted process, primarily driven by the formation of a lamellar gel network. This network imparts a unique rheological profile to the emulsion, characterized by high viscosity at low shear rates and shear-thinning behavior.

Formation of the Lamellar Gel Network

The cornerstone of this compound's stabilizing effect is the formation of a lamellar gel network in the continuous aqueous phase.[4][5] This network is a semi-solid structure composed of alternating bilayers of this compound and the primary surfactant, separated by layers of water. The hydrocarbon chains of this compound and the surfactant align to form the hydrophobic core of the bilayers, while the polar head groups are oriented towards the aqueous phase. This structure is often referred to as an α-gel, characterized by hexagonally packed alkyl chains.

The formation of this network is a temperature-dependent process. During the cooling phase of emulsion preparation, the this compound and surfactant molecules self-assemble into these ordered structures, entrapping water molecules between the lamellae. This entrapped water, along with the crystalline nature of the fatty alcohol chains, contributes to the high viscosity and stability of the emulsion.

dot

Caption: Schematic of the lamellar gel network stabilizing an oil droplet.

Interfacial Film Formation

In conjunction with the lamellar gel network in the bulk aqueous phase, this compound also contributes to the formation of a condensed, mixed-monomolecular film at the oil-water interface. This interfacial film, composed of both the primary emulsifier and this compound molecules, acts as a mechanical barrier to droplet coalescence. The long, straight chains of cetyl and stearyl alcohol pack efficiently with the primary emulsifier, increasing the rigidity and stability of the interfacial layer.

dot

Caption: Molecular arrangement at the oil-water interface.

Quantitative Data on Emulsion Properties

The stabilizing effect of this compound can be quantified by measuring various physicochemical properties of the emulsion. The following tables summarize representative data on the impact of this compound concentration on emulsion viscosity, droplet size, and zeta potential. It is important to note that these values can be influenced by the specific primary emulsifier, oil phase, and processing conditions used.

Table 1: Effect of this compound Concentration on the Viscosity of an O/W Emulsion

| This compound Conc. (% w/w) | Viscosity (mPa·s) at 25°C | Reference |

| 1 | ~5,000 | |

| 2 | ~15,000 | |

| 3 | ~30,000 | |

| 5 | >50,000 |

Note: Viscosity is highly dependent on the shear rate. The values presented are indicative of viscosity at low shear rates.

Table 2: Influence of this compound on Droplet Size in an O/W Emulsion

| This compound Conc. (% w/w) | Mean Droplet Size (μm) | Polydispersity Index (PDI) | Reference |

| 0 | 15.2 | 0.45 | |

| 2 | 8.5 | 0.32 | |

| 4 | 5.1 | 0.25 |

Table 3: Zeta Potential of O/W Emulsions with and without Cetyl Alcohol

| Formulation | Zeta Potential (mV) | Reference |

| O/W Emulsion without Cetyl Alcohol | -35.2 ± 2.1 | |

| O/W Emulsion with 4% Cetyl Alcohol | -45.8 ± 1.8 |

Note: A more negative zeta potential generally indicates greater electrostatic repulsion between droplets, contributing to enhanced stability.

Experimental Protocols

The characterization of O/W emulsions stabilized by this compound involves a suite of analytical techniques to probe their physical and structural properties.

Rheological Analysis

Objective: To determine the viscosity and viscoelastic properties of the emulsion.

Methodology:

-

Sample Preparation: Allow the emulsion to equilibrate to the measurement temperature (e.g., 25°C) for at least 30 minutes.

-

Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-and-plate geometry.

-

Procedure:

-

Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.

-

Lower the upper geometry to the desired gap setting (e.g., 1 mm).

-

Trim any excess sample from the edges.

-

Perform a flow sweep by increasing the shear rate (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile.

-

Conduct an oscillatory amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the storage (G') and loss (G'') moduli.

-

Perform an oscillatory frequency sweep within the LVER to further characterize the viscoelastic properties.

-

dot

Caption: Workflow for rheological analysis of O/W emulsions.

Polarized Light Microscopy

Objective: To visualize the presence of anisotropic structures, such as liquid crystals.

Methodology:

-

Sample Preparation: Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.

-

Instrumentation: Use a polarized light microscope equipped with a polarizer and an analyzer.

-

Procedure:

-

Place the slide on the microscope stage.

-

Set the polarizers to a crossed position (90° to each other), resulting in a dark field of view.

-

Observe the sample. Isotropic materials (like the oil droplets and bulk water) will appear dark.

-

Anisotropic structures, such as the lamellar liquid crystals, will be birefringent and appear as bright regions, often with characteristic Maltese cross patterns.

-

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions of the emulsion components, providing insights into the formation and melting of the lamellar gel network.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the emulsion (5-10 mg) into a hermetically sealed aluminum DSC pan.

-

Instrumentation: Use a differential scanning calorimeter.

-

Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C).

-

Heat the sample at the same controlled rate to a high temperature (e.g., 80°C).

-

Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions of the components.

-

Conclusion

The stability of oil-in-water emulsions containing this compound is predominantly governed by the formation of a highly structured lamellar gel network within the continuous aqueous phase. This network, in concert with a reinforced interfacial film, creates a robust system that resists destabilization. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and characterization of stable and aesthetically pleasing O/W emulsions for pharmaceutical and cosmetic applications. A thorough understanding of these mechanisms allows for the precise control of emulsion properties and the development of innovative and effective drug delivery systems.

References

- 1. Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion:I. Difference in the effect by mixing cetyl alcohol with stearyl alcohol (1976) | S Fukushima | 59 Citations [scispace.com]

- 2. Structures, Electronic Properties, and Interactions of Cetyl Alcohol with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. swiftcraftymonkey.blog [swiftcraftymonkey.blog]

"polymorphism and crystallinity of cetearyl alcohol in solid-state forms"

An In-depth Technical Guide to the Polymorphism and Crystallinity of Cetearyl Alcohol in Solid-State Forms

Introduction

This compound is a ubiquitous ingredient in the pharmaceutical, cosmetic, and personal care industries, valued for its properties as an emollient, emulsifier, and thickening agent.[1][2][3] It is not a single compound but a mixture of long-chain fatty alcohols, predominantly cetyl alcohol (1-hexadecanol, C16) and stearyl alcohol (1-octadecanol, C18).[4][5] The physical behavior and ultimate stability of formulations containing this compound are critically dependent on its solid-state properties, namely its crystallinity and polymorphism.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability. For formulators and researchers, understanding and controlling the polymorphism of this compound is paramount, as unexpected phase transitions can compromise a product's stability, texture, and bioavailability.

Long-chain fatty alcohols typically exhibit at least three polymorphic forms, commonly designated α, β, and γ, which differ in their molecular packing and thermodynamic stability. This guide provides a technical overview of the polymorphic behavior of this compound, summarizing key quantitative data, detailing experimental protocols for characterization, and illustrating the relationships between its solid-state forms.

The Polymorphic Forms of Fatty Alcohols

The solid-state behavior of this compound is best understood by examining the polymorphism of its constituent C16 and C18 fatty alcohols. The different crystalline forms arise from variations in the packing of the long hydrocarbon chains.

-

α-Form (Hexagonal): This is a high-temperature, metastable polymorph. It is often formed when the alcohol is rapidly cooled from its molten state. In the α-form, the hydrocarbon chains are packed in a hexagonal sub-cell, a arrangement that allows for rotational motion of the molecules around their long axis. This form is the least stable of the common polymorphs.

-

β- and γ-Forms (Triclinic/Monoclinic and Orthorhombic): These forms are more thermodynamically stable at ambient temperatures. They feature more ordered and compact packing of the hydrocarbon chains compared to the α-form. The transition from the metastable α-form to the more stable β or γ forms can occur over time or with thermal treatment, leading to changes in the physical properties of a formulation.

The specific polymorph obtained depends on factors such as the cooling rate from the melt, the presence of impurities or other excipients, and subsequent thermal processing.

Physicochemical Characterization Data

The characterization of this compound's polymorphs relies on thermoanalytical and structural analysis techniques. Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, while Wide-Angle X-ray Diffraction (WAXD) provides information on the crystal structure.

Thermal Properties (DSC)

DSC thermograms reveal the melting points, crystallization temperatures, and enthalpies associated with phase transitions. The presence of multiple peaks during heating or cooling often indicates the existence of different polymorphic forms or the separate melting/crystallization of the cetyl and stearyl alcohol components.

| Material / Condition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) | Observations |

| Cetyl Alcohol (Untreated) | 45.79 | 50.81 | -255.41 | Two cooling peaks at 44.51 °C and 38.49 °C suggest two polymorphs. |

| Cetyl Alcohol (After Tempering¹) | 41.42 | 49.49 | -204.42 | Reduced enthalpy indicates a less crystalline or more unstable form. |

| This compound (Untreated) | - | 43.76 & 53.89 | -54.84 & -115.83 | Two distinct melting peaks are present. Two cooling peaks at 47.95 °C and 26.96 °C. |

| Stearyl Alcohol | 54.4 | 61.4 | 240 | - |

¹Tempering involved heating to 80°C for 1 hour followed by cooling.

Crystallographic Data (WAXD)

WAXD patterns provide information on the interlayer spacing (d-spacing) within the crystal lattice, which is characteristic of a specific polymorphic form. The positions of the diffraction peaks are typically reported as 2θ angles.

| Material / Condition | 2θ Peak 1 (°) | d-spacing (nm) | 2θ Peak 2 (°) | d-spacing (nm) |

| Cetyl Alcohol (Untreated) | 21.75 | 0.223 | 24.68 | 1.31 |

| Cetyl Alcohol (Before Tempering) | 21.36 | 0.227 | 24.17 | 0.2062 |

| This compound (Untreated) | 21.33 | 0.227 | 24.12 | 0.206 |

| This compound (Before Tempering) | 21.41 | 0.226 | 24.17 | 0.2062 |

Experimental Protocols & Visualizations

Detailed and consistent experimental methods are crucial for obtaining reproducible data in the study of polymorphism.

Sample Preparation for Thermal Stress Analysis

To investigate the formation of different polymorphs, a controlled thermal treatment (tempering) can be applied:

-

A sample of the lipid is placed in a container and heated to 80 °C in a thermostatic water bath.

-

The sample is incubated at 80 °C for 1 hour to ensure complete melting and erasure of thermal history.

-

The molten sample is then allowed to cool to room temperature until it has completely solidified.

-

The resulting solid is then analyzed to identify the polymorphic form created.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

-

Sample Preparation: Approximately 5-10 mg of the material is weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Analysis Conditions:

-

An empty, sealed aluminum pan is used as a reference.

-

The sample is analyzed under an inert nitrogen atmosphere with a flow rate of approximately 20-50 mL/min.

-

A typical thermal program involves heating the sample from 10 °C to 100 °C at a rate of 5 °C/min, followed by a cooling scan back to 10 °C at the same rate.

-

-

Data Output: The analysis yields a thermogram showing endothermic (melting) and exothermic (crystallization) events, from which peak temperatures and enthalpy changes (ΔH) are calculated.

Wide-Angle X-ray Diffraction (WAXD)

WAXD is used to probe the crystalline structure of the solid material.

-

Sample Preparation: Dry powder samples are typically mounted in specialized sample holders.

-

Instrumentation: A WAXD diffractometer, commonly using a copper anode (Cu Kα) as the X-ray source, is employed.

-

Analysis Conditions:

-

Measurements are taken over a 2θ range of 5° to 40°.

-

The scan is performed in steps, for example, 0.015° per step with a dwell time of 1 second per step.

-

-

Data Output: The output is a diffractogram showing diffraction peaks at specific 2θ angles, which correspond to the interlayer spacings in the crystal lattice.

Diagrams of Workflows and Relationships

Visualizing the experimental process and the physical relationships between polymorphs is essential for a comprehensive understanding.

References

- 1. Structures, Electronic Properties, and Interactions of Cetyl Alcohol with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 4. scholars.direct [scholars.direct]

- 5. Cetyl Stearyl Alcohol (50/50) - Koster Keunen Waxes [kosterkeunen.com]

"rheological behavior of cetearyl alcohol in aqueous solutions"

An In-depth Technical Guide to the Rheological Behavior of Cetearyl Alcohol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a mixture of cetyl and stearyl alcohols, is a pivotal ingredient in a vast array of pharmaceutical and cosmetic formulations, primarily for its role in structuring aqueous phases. Though practically insoluble in water, when combined with surfactants, it co-assembles into a highly ordered, viscoelastic lamellar gel network (LGN) . This network of crystalline bilayers immobilizes water, profoundly influencing the rheological properties of the formulation. This technical guide elucidates the fundamental principles governing the rheological behavior of this compound in aqueous systems, details the experimental methodologies for its characterization, and presents the underlying physicochemical structures responsible for its functionality.

The Lamellar Gel Network: The Structural Basis of Rheology

The rheological impact of this compound in aqueous solutions is not due to simple dissolution but rather the formation of a tertiary structure with surfactants and water. This structure, known as a lamellar gel network, is the primary contributor to the viscosity and stability of many oil-in-water emulsions.

The formation process involves the swelling of crystalline surfactant and fatty alcohol bilayers with water.[1] These bilayers arrange into sheets that form a network throughout the aqueous phase, effectively trapping water molecules within their structure.[2] The alkyl chains of the this compound and surfactant are in a largely immobile, crystalline-like state, which imparts solid-like properties to the network.[1] This self-bodying action is responsible for the characteristic viscosity increase and stabilization of emulsions.[3]

The stability and properties of the LGN are dependent on several factors, including the ratio of cetyl to stearyl alcohol, the type and concentration of the surfactant, and the temperature. Blends of cetyl and stearyl alcohol are often found to create more robust and stable lamellar gel networks than the individual alcohols alone.

Core Rheological Properties

Aqueous systems structured with this compound typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. This means their viscosity is not constant but decreases as the applied shear rate increases.

-

At Rest (Low Shear): The intact lamellar gel network provides a high degree of structure, resulting in high viscosity. The entangled polymer chains and crystalline structures resist deformation.

-

Under Application (High Shear): When shear is applied (e.g., rubbing a cream onto the skin), the organized structure of the LGN begins to break down and align in the direction of the shear force. This reduces the internal resistance to flow, leading to a decrease in viscosity and enabling smooth application.

-

Thixotropy: Many of these formulations also exhibit thixotropy, a time-dependent shear-thinning behavior. After the shear is removed, the structure begins to recover, and the viscosity gradually returns to its initial state. The rate of this recovery can be a critical factor in product performance and stability.

The viscoelastic nature of these systems can be characterized by the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. In a well-structured gel network, G' is typically greater than G'', indicating a more solid-like behavior at rest.

Data on Rheological Behavior

Quantifying the rheological behavior of a simple this compound-water system is challenging due to its insolubility. The data is almost exclusively derived from oil-in-water emulsions where this compound acts as a thickener and stabilizer in conjunction with a primary emulsifier.

Table 1: Influence of Fatty Alcohol Type on Emulsion Viscosity

| Fatty Alcohol (in O/W Emulsion) | Apparent Viscosity (Pa.s) at a specific shear rate | Observations |

| Cetyl Alcohol | Lower initial viscosity, may increase over time | Can hold more water due to being more hydrophilic, leading to a higher gel phase. |

| Stearyl Alcohol | Higher initial viscosity, more stable over time | Produces a whiter, more opaque product with a stable crystalline structure. |

| This compound (Blend) | High viscosity and good stability | Blends often create a more robust and stable lamellar gel network than individual alcohols. |

Table 2: Effect of Cetostearyl Alcohol Concentration on Viscosity

| Concentration of Cetostearyl Alcohol | Effect on Viscosity | Reference |

| Increasing Concentration | Generally increases viscosity up to a certain point. | |

| > 2% (in a specific lotion) | A decrease in viscosity was observed, indicating potential instability. |

Note: Absolute viscosity values are highly dependent on the entire formulation, including the type and concentration of oil, primary surfactant, and any added polymers.

Experimental Protocols

The characterization of the rheological properties of this compound-containing aqueous systems involves several key techniques.

Rheological Measurements

Objective: To quantify the flow and viscoelastic properties of the formulation.

Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-and-plate or parallel-plate geometry is typically used. A vane spindle is useful for minimizing disruption to the gel structure during sample loading.

Protocols:

-

Continuous Shear (Flow Curve) Measurement:

-

Purpose: To determine the relationship between viscosity and shear rate, identifying shear-thinning or shear-thickening behavior.

-

Procedure: A sample is placed between the plates, and the shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back down. The corresponding shear stress is measured, and viscosity is calculated.

-

Data Analysis: Plotting viscosity vs. shear rate reveals the shear-thinning nature. The area within the up and down curves (hysteresis loop) indicates the degree of thixotropy.

-

-

Oscillatory Measurements:

-

Purpose: To probe the viscoelastic properties (G' and G'') without destroying the internal structure.

-

Amplitude Sweep: Performed at a constant frequency (e.g., 1 Hz) with increasing stress or strain to identify the Linear Viscoelastic Region (LVER), where G' and G'' are independent of the applied stress. This determines the stress range for subsequent frequency sweeps.

-

Frequency Sweep: Performed at a constant stress within the LVER over a range of frequencies (e.g., 0.1 to 100 rad/s). This provides information on the behavior of the material over different time scales. For a stable gel, G' will be higher than G'' and relatively independent of frequency.

-

Microscopic Analysis

Objective: To visualize the structure of the emulsion and identify the presence of lamellar phases.

Instrumentation: A polarized light microscope.

Procedure: A small sample of the emulsion is placed on a microscope slide. Anisotropic structures, such as the lamellar gel phase, will appear bright (birefringent) against a dark background when viewed under cross-polarized light. This provides visual confirmation of the LGN formation.

Thermal Analysis

Objective: To determine the phase transition temperatures of the formulation.

Instrumentation: Differential Scanning Calorimeter (DSC).

Procedure: A sample is heated at a controlled rate, and the heat flow into or out of the sample is measured. Endothermic peaks correspond to melting transitions of the components, such as the melting of the lamellar gel network. This information is crucial for understanding the temperature stability of the formulation's structure and rheology.

Conclusion

The rheological behavior of this compound in aqueous solutions is fundamentally linked to its ability to form structured lamellar gel networks in the presence of surfactants. These networks create viscoelastic, shear-thinning systems that are integral to the stability and sensory properties of a wide range of pharmaceutical and cosmetic products. A thorough understanding of the factors influencing this behavior, coupled with robust experimental characterization using rheometry, microscopy, and thermal analysis, is essential for the rational design and development of stable and effective formulations.

References

Spectroscopic Analysis of Cetearyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cetearyl alcohol using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a mixture of cetyl alcohol (1-hexadecanol) and stearyl alcohol (1-octadecanol), is a common excipient in pharmaceutical and cosmetic formulations, making its characterization crucial for quality control and formulation development. This document details the expected spectral features, provides experimental protocols, and presents the data in a clear, structured format.

Introduction to Spectroscopic Analysis of this compound

This compound is a fatty alcohol mixture, the composition of which can be effectively characterized by spectroscopic techniques. FTIR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and the specific proton and carbon environments. Together, these methods provide a robust analytical approach for the identification and purity assessment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of this compound is characterized by the distinct vibrations of its hydroxyl and long alkyl chain moieties.

Experimental Protocol: FTIR Analysis

A common and convenient method for analyzing waxy solids like this compound is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is suitable for this analysis.

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

Data Presentation: FTIR Spectral Data

The FTIR spectrum of this compound is a superposition of the spectra of cetyl alcohol and stearyl alcohol, which are very similar. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3330 (broad) | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. |

| ~2916 | C-H asymmetric stretch | From the CH₂ groups of the long alkyl chains. |

| ~2849 | C-H symmetric stretch | From the CH₂ groups of the long alkyl chains. |

| ~1472 | C-H bend (scissoring) | From the CH₂ groups. |

| ~1063 | C-O stretch | Associated with the primary alcohol functional group. |

| ~720 | -(CH₂)n- rock | Characteristic of long alkyl chains. |

Experimental Workflow: FTIR Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) NMR are valuable for the analysis of this compound.

Experimental Protocol: NMR Analysis

Instrumentation: A standard NMR spectrometer (e.g., 300-600 MHz) is used for analysis.

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

-

Cap the NMR tube and gently warm and vortex the sample to ensure complete dissolution. This compound is a waxy solid and may require gentle heating to dissolve.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is sufficient.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum.

-

Temperature: Room temperature.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectra of cetyl and stearyl alcohol are very similar, dominated by the signals from the long alkyl chains.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Component |

| ~3.64 | Triplet | -CH₂-OH (C1-H) | Both |

| ~1.57 | Multiplet | -CH₂-CH₂-OH (C2-H) | Both |

| ~1.25 | Broad Singlet | -(CH₂)n- (bulk methylene) | Both |

| ~0.88 | Triplet | -CH₃ (terminal methyl) | Both |

| ~1.5 (variable) | Singlet (broad) | -OH | Both |

Data Presentation: ¹³C NMR Spectral Data

The ¹³C NMR spectra of cetyl and stearyl alcohol are also very similar, with the primary differences being the number of methylene signals in the bulk chain region.

| Chemical Shift (δ) ppm | Assignment | Component |

| ~63.1 | -CH₂-OH (C1) | Both |

| ~32.8 | -CH₂-CH₂-OH (C2) | Both |

| ~31.9 | -(CH₂)n- | Both |

| ~29.7 | -(CH₂)n- (bulk methylene) | Both |

| ~29.4 | -(CH₂)n- | Both |

| ~25.8 | -(CH₂)n- | Both |

| ~22.7 | -CH₂-CH₃ | Both |

| ~14.1 | -CH₃ (terminal methyl) | Both |

Experimental Workflow: NMR Analysis

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the comprehensive analysis of this compound. FTIR provides rapid confirmation of the key functional groups, while ¹H and ¹³C NMR offer detailed structural elucidation and can be used to assess the relative proportions of cetyl and stearyl alcohol in a mixture. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing this compound.

An In-Depth Technical Guide to the Gel Network Theory in Cetearyl Alcohol Emulsions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetearyl alcohol, a mixture of cetyl and stearyl alcohols, is a cornerstone ingredient in the formulation of stable and aesthetically pleasing oil-in-water (O/W) emulsions across the pharmaceutical and cosmetic industries. Its efficacy is largely attributed to the formation of a viscoelastic, lamellar gel network within the continuous phase of the emulsion. This network, composed of crystalline fatty alcohol and surfactant bilayers, entraps water, immobilizes the dispersed oil droplets, and imparts the characteristic viscosity and texture of creams and lotions. This technical guide provides a comprehensive overview of the gel network theory, detailing its structure, formation, and the critical factors influencing its properties. The document summarizes key quantitative data, provides detailed experimental protocols for characterization, and includes visualizations to elucidate the complex relationships within these systems.

The Core Principles of Gel Network Theory

The stability and rheological properties of this compound emulsions are primarily governed by the formation of a three-dimensional lamellar gel network (LGN) in the external aqueous phase.[1][2] This network is a multiphase structure consisting of:

-

Lβ (Gel) Phase: A lamellar gel phase composed of bilayers of surfactant and fatty alcohols separated by water. In this phase, the alkyl chains of the cetyl and stearyl alcohols are in a crystalline, ordered state (α-crystalline form), which contributes to the rigidity of the network.[3]

-

Bulk Water: Water that is not bound within the lamellar structure.

-

Hydrated Fatty Alcohol Crystals: Excess fatty alcohol that may crystallize out.[3]

-

Emulsified Oil Droplets: The dispersed oil phase, stabilized by a layer of surfactant molecules.

The formation of this gel network provides a significant barrier to the coalescence of oil droplets, a primary mechanism of emulsion instability.[2] The interconnected structure of the gel network physically entraps the oil droplets, preventing them from moving freely and aggregating. Furthermore, the gel network is responsible for the characteristic high viscosity, shear-thinning, and thixotropic behavior of these emulsions.

The combination of cetyl and stearyl alcohols in this compound is crucial for creating a stable and robust gel network. The use of a single fatty alcohol, either cetyl or stearyl alcohol alone, can lead to the formation of less stable crystalline structures (β or γ forms) that can result in emulsion breakdown over time. The mixture of chain lengths in this compound disrupts the crystal packing, favoring the formation of the more stable α-form lamellar gel.

Quantitative Data on this compound Emulsions

The physical properties of this compound emulsions are highly dependent on the concentration of the constituent ingredients and the processing conditions. The following tables summarize the impact of key variables on emulsion viscosity, droplet size, and stability.

| This compound Concentration (% w/w) | Effect on Viscosity | Effect on Droplet Size | Effect on Stability |

| Low (e.g., 1-3%) | Lower viscosity | Larger droplets | Lower stability |

| High (e.g., 5-10%) | Higher viscosity | Smaller droplets | Higher stability |

Table 1: Effect of this compound Concentration on Emulsion Properties. Higher concentrations of this compound lead to a more extensive and rigid gel network, resulting in increased viscosity and improved stability.

| Surfactant Concentration (% w/w) | Effect on Viscosity | Effect on Droplet Size | Effect on Stability |

| Low (e.g., <1%) | Lower viscosity | Larger droplets | Lower stability |

| Optimal (e.g., 1-5%) | Optimal viscosity | Smaller droplets | Higher stability |

| High (e.g., >7%) | May decrease viscosity | May increase droplet size (over-emulsification) | May decrease stability |

Table 2: Effect of Surfactant Concentration on Emulsion Properties. An optimal concentration of surfactant is necessary to effectively reduce interfacial tension and form stable micelles and lamellar structures. Insufficient or excessive amounts can compromise emulsion stability.

| Cetyl:Stearyl Alcohol Ratio | Effect on Viscosity | Effect on Stability |

| High Cetyl | Lower initial viscosity, may increase over time | Less stable, prone to crystallization |

| High Stearyl | Higher initial viscosity | More stable than high cetyl |

| Blends (e.g., 50:50, 30:70) | Higher and more stable viscosity | Most stable, robust gel network |

Table 3: Effect of Cetyl to Stearyl Alcohol Ratio on Emulsion Properties. Blends of cetyl and stearyl alcohol are more effective at forming a stable lamellar gel network than the individual components.

Experimental Protocols for Emulsion Characterization

Rheological Analysis

Objective: To characterize the flow behavior (viscosity, shear-thinning) and viscoelastic properties (yield stress, storage and loss moduli) of the emulsion.

Methodology:

-

Equipment: A controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry. A Peltier temperature control system is essential.

-

Sample Preparation: Gently place a sufficient amount of the emulsion onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap setting (e.g., 1 mm) and trim any excess sample.

-

Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a specified time (e.g., 5 minutes) to ensure thermal and structural equilibrium.

-

Flow Curve Measurement:

-

Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹ and then back down to 0.1 s⁻¹.

-

This will provide a flow curve (shear stress vs. shear rate) and a viscosity curve (viscosity vs. shear rate).

-

The upward and downward curves can be compared to assess thixotropy.

-

-

Oscillatory Measurement (Amplitude Sweep):

-

Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz).

-

This test determines the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain. The end of the LVER can be defined as the yield stress.

-

-

Oscillatory Measurement (Frequency Sweep):

-

Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant stress or strain within the LVER.

-

This provides information about the emulsion's structure and stability. In a stable gel network, G' will be greater than G'' across the frequency range.

-

Polarized Light Microscopy

Objective: To visualize the lamellar crystalline structures (Maltese crosses) of the gel network.

Methodology:

-

Equipment: A light microscope equipped with two polarizing filters (a polarizer and an analyzer).

-

Sample Preparation: Place a small drop of the emulsion on a clean microscope slide and cover it with a coverslip. Gently press to create a thin, uniform layer.

-

Microscope Setup:

-

Place the polarizer in the light path before the condenser and the analyzer in the light path after the objective.

-

Rotate the analyzer until the field of view is at its darkest (crossed polars).

-

-

Observation:

-

Focus on the sample under different magnifications.

-

Anisotropic structures, such as the lamellar liquid crystals of the gel network, will appear bright against the dark background. Look for characteristic "Maltese cross" patterns, which are indicative of spherulitic lamellar structures.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of the emulsion, such as the melting of the gel network and the crystallization of the fatty alcohols.

Methodology:

-

Equipment: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the emulsion (typically 5-10 mg) into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 20°C).

-

Ramp the temperature up to a final temperature (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This will show the melting endotherm of the lamellar gel network.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 5°C/min). This will show the crystallization exotherm of the fatty alcohols.

-

-